(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Overview
Description
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a peptide derived from the human endothelin-1 precursor. Endothelin-1 is a potent vasoconstrictor, and its precursor undergoes specific enzymatic cleavage to form endothelin-1 (1-21) and the C-terminal fragment, Big Endothelin-1 (22-38). This fragment plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system .
Mechanism of Action
Target of Action
The primary target of the Big Endothelin-1 fragment (22-38) (human) is the Endothelin-1 (ET-1) . ET-1 is a potent vasoconstrictor, and the Big Endothelin-1 fragment (22-38) is a part of its propeptide .
Mode of Action
Big Endothelin-1 fragment (22-38) (human) is derived from the 22-38 fragment of Big Endothelin-1 (ET-1) (1-38). The Big ET-1 (1-38) is a propeptide of ET-1, which has potent and long-lasting vasoconstrictor effects . It undergoes a specific enzymatic cleavage of the 38 amino acid chain to form ET-1 (1-21) and the C-terminal fragment Big ET-1 (22-38) .
Biochemical Pathways
The Big Endothelin-1 fragment (22-38) (human) induces the release of prostacyclin (PGI2) from rabbit, guinea pig, and rat lungs . Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, thus playing a crucial role in the regulation of vascular tone.
Pharmacokinetics
It’s known that the fragment can produce a significant rise in left ventricular systolic pressure (lvsp) in anesthetized rabbits when administered intra-arterially .
Result of Action
The Big Endothelin-1 fragment (22-38) (human) has been shown to produce a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits . It has no antiaggregatory properties for platelets induced by adp in rabbits .
Action Environment
It’s known that its vasoconstrictor effects can be enhanced by the cyclooxygenase inhibitor indomethacin .
Biochemical Analysis
Biochemical Properties
Big Endothelin-1 fragment (22-38) (human) has been found to interact with various enzymes and proteins. It induces the release of prostacyclin (PGI2) from rabbit, guinea pig, and rat lungs . This interaction suggests that Big Endothelin-1 fragment (22-38) (human) plays a role in the regulation of vascular tone .
Cellular Effects
Big Endothelin-1 fragment (22-38) (human) has been shown to have significant effects on cellular processes. For example, it produces a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits . It has no antiaggregatory properties for platelets induced by ADP in rabbits .
Molecular Mechanism
The molecular mechanism of action of Big Endothelin-1 fragment (22-38) (human) involves its interaction with various biomolecules. It is derived from a specific enzymatic cleavage of the 38 amino acid chain of Big Endothelin-1 to form ET-1 (1-21) and the C-terminal fragment Big Endothelin-1 (22-38) .
Dosage Effects in Animal Models
In animal models, Big Endothelin-1 fragment (22-38) (human) has been shown to produce a significant rise in left ventricular systolic pressure (LVSP) in anesthetized rabbits at a dosage of 3 nM/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products
The major products formed from these reactions include various analogs of Big Endothelin-1 fragment (22-38) with altered biological activities .
Scientific Research Applications
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has numerous applications in scientific research:
Cardiovascular Research: It is used to study vasoconstriction and blood pressure regulation.
Pharmacology: Investigating the effects of endothelin receptor antagonists.
Pathophysiology: Understanding the role of endothelin in diseases like hypertension and heart failure.
Drug Development: Developing new therapeutic agents targeting the endothelin pathway
Comparison with Similar Compounds
Similar Compounds
Big Endothelin-1 (1-38): The full-length precursor of endothelin-1.
Endothelin-1 (1-21): The active form of endothelin-1.
(Phe22)-Big Endothelin-1 fragment (19-37): An analog with different biological properties
Uniqueness
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is unique due to its specific sequence and the role it plays in the enzymatic cleavage of the endothelin-1 precursor. Its distinct biological activities and interactions with endothelin receptors make it a valuable tool in cardiovascular research .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H125N23O25/c1-38(2)28-48(65(113)87-34-59(110)91-52(35-104)76(124)101-25-11-15-54(101)71(119)92-46(14-10-24-86-80(83)84)67(115)97-53(36-105)79(127)128)90-58(109)33-88-66(114)49(29-43-18-20-45(107)21-19-43)95-73(121)56-17-12-26-102(56)77(125)63(41(7)8)99-75(123)62(40(5)6)98-69(117)50(30-44-32-85-37-89-44)94-68(116)47(22-23-60(111)112)93-72(120)55-16-13-27-103(55)78(126)64(42(9)106)100-70(118)51(31-57(81)108)96-74(122)61(82)39(3)4/h18-21,32,37-42,46-56,61-64,104-107H,10-17,22-31,33-36,82H2,1-9H3,(H2,81,108)(H,85,89)(H,87,113)(H,88,114)(H,90,109)(H,91,110)(H,92,119)(H,93,120)(H,94,116)(H,95,121)(H,96,122)(H,97,115)(H,98,117)(H,99,123)(H,100,118)(H,111,112)(H,127,128)(H4,83,84,86)/t42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+,63+,64+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYRNUOCVAYNNI-REJYVRQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H125N23O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124932-61-2 | |
Record name | 124932-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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